Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.7 g/mol . This compound is known for its unique cyclobutane ring structure, which is substituted with an amino group, a chlorophenyl group, and a carboxylate ester group. It is used in various research and industrial applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzylamine with cyclobutanone in the presence of a suitable catalyst to form the cyclobutane ring. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reaction Setup: Mixing the reactants in a suitable solvent.
Cyclization: Using a catalyst to promote the formation of the cyclobutane ring.
Esterification: Reacting the intermediate with methanol to form the ester.
Purification: Using techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted cyclobutane derivatives.
Scientific Research Applications
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1-(methoxymethyl)cyclobutane-1-carboxylate
- Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
methyl 3-amino-1-(3-chlorophenyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H14ClNO2/c1-16-11(15)12(6-10(14)7-12)8-3-2-4-9(13)5-8/h2-5,10H,6-7,14H2,1H3 |
InChI Key |
KKSNTJFFJHTCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC(C1)N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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